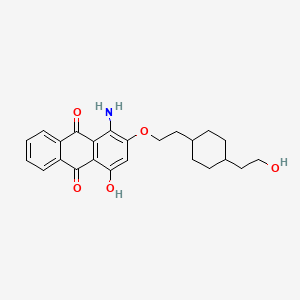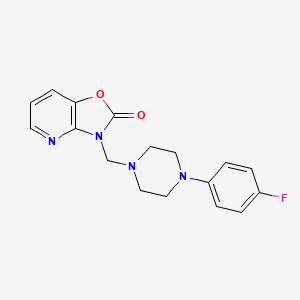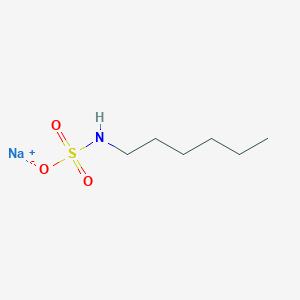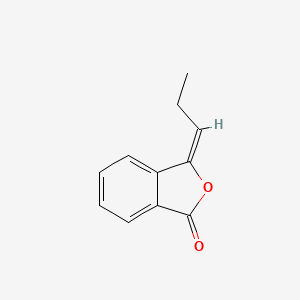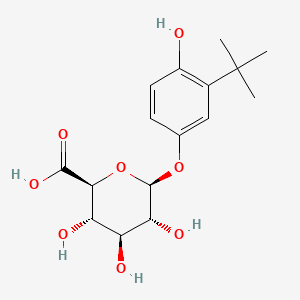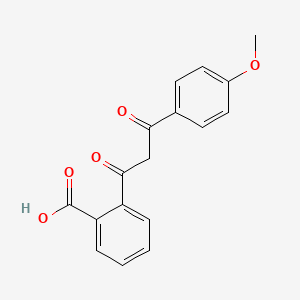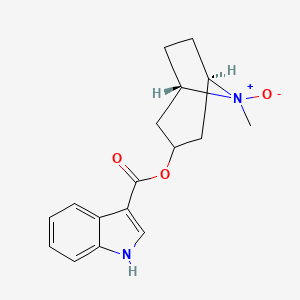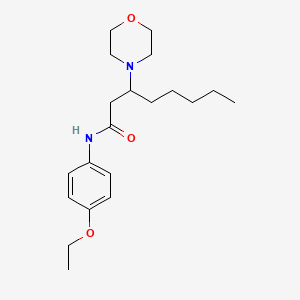
beta-Morpholino-p-octanophenetidide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Morpholino-p-octanophenetidide: is a chemical compound with the molecular formula C20H32N2O3 . It contains a morpholine ring, an octanophenetidide group, and various functional groups, including aromatic and ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Morpholino-p-octanophenetidide typically involves the coupling of morpholine with an octanophenetidide precursor. The process may include protection and activation of the morpholine subunit, followed by coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated flow-based oligonucleotide synthesizers. These methods optimize coupling times and reaction conditions to produce the compound efficiently . High-performance liquid chromatography (HPLC) is commonly used for purification and analysis .
Chemical Reactions Analysis
Types of Reactions: Beta-Morpholino-p-octanophenetidide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal catalysts) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Beta-Morpholino-p-octanophenetidide is used in the synthesis of morpholino oligomers, which are valuable tools in chemical research for studying gene expression and protein function .
Biology: In biological research, this compound is used as an antisense oligonucleotide to modulate gene expression. It binds to complementary RNA sequences, blocking protein translation and affecting gene function .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of genetic disorders. It has been studied for its ability to modulate gene expression and has shown promise in clinical trials for conditions such as Duchenne muscular dystrophy .
Industry: In the industrial sector, this compound is used in the production of antisense oligonucleotides for research and therapeutic purposes. Its stability and specificity make it a valuable component in various industrial applications .
Mechanism of Action
Beta-Morpholino-p-octanophenetidide exerts its effects by binding to complementary RNA sequences through Watson-Crick base pairing. This binding blocks the translation of target mRNA, preventing protein synthesis. The compound’s non-ionic phosphorodiamidate backbone enhances its stability and reduces toxicity .
Comparison with Similar Compounds
Phosphorodiamidate Morpholino Oligomers (PMOs): Similar in structure and function, used in antisense therapy.
Phosphorothioate DNA: Another type of antisense oligonucleotide with different backbone chemistry.
Uniqueness: Beta-Morpholino-p-octanophenetidide is unique due to its specific combination of morpholine and octanophenetidide groups, which confer distinct chemical properties and biological activities. Its non-ionic backbone provides advantages in terms of stability and reduced off-target effects compared to other antisense oligonucleotides .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in research and therapeutic development.
Properties
CAS No. |
112325-29-8 |
|---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-morpholin-4-yloctanamide |
InChI |
InChI=1S/C20H32N2O3/c1-3-5-6-7-18(22-12-14-24-15-13-22)16-20(23)21-17-8-10-19(11-9-17)25-4-2/h8-11,18H,3-7,12-16H2,1-2H3,(H,21,23) |
InChI Key |
YPMQBESFLBUXMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)NC1=CC=C(C=C1)OCC)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





